Biotin-dPEG(R)23-NH2

Bioconjugation Surface Chemistry Assay Development

Generic polydisperse PEG-amine reagents cause batch variability and inconsistent biotinylation. Biotin-dPEG®23-NH2 is a single-molecular-weight heterobifunctional reagent (1299.6 Da) with an exact 87.0 Å hydrophilic spacer. • **Monodisperse dPEG®23**: Enables precise 1:1 labeling, predictable stoichiometry, and reproducible results. • **Terminal amine (-NH2)**: Reacts with carboxyls (EDC/NHS), aldehydes, and glycoprotein carbohydrates via periodate oxidation. • **High aqueous solubility**: Direct buffer dissolution; no DMSO/DMF needed. Ideal for SPR, pull-downs, and small-molecule probe synthesis. • **Available from BenchChem** with immediate global shipment for R&D.

Molecular Formula C58H114N4O25S
Molecular Weight 1299.6 g/mol
Cat. No. B12041866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin-dPEG(R)23-NH2
Molecular FormulaC58H114N4O25S
Molecular Weight1299.6 g/mol
Structural Identifiers
SMILESC1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)NC(=O)N2
InChIInChI=1S/C58H114N4O25S/c59-5-7-65-9-11-67-13-15-69-17-19-71-21-23-73-25-27-75-29-31-77-33-35-79-37-39-81-41-43-83-45-47-85-49-51-87-52-50-86-48-46-84-44-42-82-40-38-80-36-34-78-32-30-76-28-26-74-24-22-72-20-18-70-16-14-68-12-10-66-8-6-60-56(63)4-2-1-3-55-57-54(53-88-55)61-58(64)62-57/h54-55,57H,1-53,59H2,(H,60,63)(H2,61,62,64)
InChIKeyLQIGDDHILHLQSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Biotin-dPEG®23-NH2 Product Overview


Biotin-dPEG®23-NH2 (CAS: 604786-74-5) is a heterobifunctional biotinylation reagent comprised of a biotin moiety conjugated via a discrete polyethylene glycol (dPEG®) spacer of 23 ethylene oxide units to a terminal primary amine. With a molecular weight of 1299.6 Da and a precise spacer length of 87.0 Å, this amphiphilic compound is a single molecular weight entity—unlike polydisperse PEG derivatives—enabling exact control over the distance between biotin and conjugated biomolecules . The terminal amine permits covalent attachment to carboxyl groups (via activated esters or EDC chemistry), aldehydes, and other electrophilic targets, while the hydrophilic dPEG® chain imparts high water solubility and minimizes non-specific hydrophobic interactions . It is employed in applications requiring high-affinity biotin-(strept)avidin capture, including protein labeling, surface functionalization, and targeted delivery systems.

1Defined-length biotin-PEG-amine reagent (discrete dPEG®23)
2Supports aqueous bioconjugation without organic pre-dissolution
3Single molecular weight; reported to aid stoichiometric control

Biotin-dPEG®23-NH2: Why It Cannot Be Substituted


Substituting Biotin-dPEG®23-NH2 with other biotin-PEG-amine compounds introduces significant variability in experimental reproducibility and bioconjugate performance. Key differentiators include spacer monodispersity, spacer length, and solubility profile. Most generic biotin-PEG-amine reagents are polydisperse, containing a distribution of PEG chain lengths and molecular weights, which leads to inconsistent conjugate stoichiometry, altered pharmacokinetics, and batch-to-batch irreproducibility . In contrast, Biotin-dPEG®23-NH2 is a single molecular weight (discrete) dPEG® product, ensuring precise 1:1 labeling and predictable biotin accessibility. Even among discrete PEG analogs, the specific 23-unit spacer length (87.0 Å) provides a unique balance of steric relief and molecular reach that shorter spacers (e.g., PEG11 at ~52.9 Å) cannot achieve, potentially impacting avidin binding efficiency and signal-to-noise ratios in downstream assays [1]. Furthermore, the compound's amphiphilic nature permits direct dissolution in both aqueous buffers and organic solvents, eliminating the need for pre-dissolution in DMSO or DMF and reducing the risk of biomolecule aggregation—a common problem with more hydrophobic biotin linkers .

SpacerPolydisperse PEG-biotin may shift conjugation stoichiometry and lot consistency; discrete dPEG®23 is a single entity.
LengthShorter dPEG® analogs (e.g., PEG11) may reduce binding accessibility for large or sterically hindered targets.
LinkerHydrophobic biotin linkers can require organic solvent pre-dissolution, potentially increasing aggregation risk.

Biotin-dPEG®23-NH2 Quantitative Evidence Guide


Precise Spacer Control vs. Polydisperse PEG

Biotin-dPEG®23-NH2 contains a discrete 23-unit PEG spacer of precisely 87.0 Å and a single molecular weight of 1299.6 Da, contrasting sharply with polydisperse PEG-biotin reagents that exhibit a distribution of chain lengths and molecular weights . Polydisperse PEGs produce heterogeneous conjugates with unpredictable stoichiometry and variable biotin accessibility, whereas the dPEG®23 spacer enables exact, reproducible spacing between biotin and the target molecule, optimizing avidin binding and ensuring consistent assay performance .

Spacer control
Reported
87.0 Å spacer, single MW (1299.6 Da)
Exact spacing supports reproducible biotin presentation.
Vendor specification; polydisperse PEG gives heterogeneous chain lengths.
Bioconjugation Surface Chemistry Assay Development

dPEG®23 vs. dPEG®11: Avidin Binding Accessibility

The 87.0 Å spacer of Biotin-dPEG®23-NH2 is significantly longer than that of shorter discrete PEG analogs, such as dPEG®11 (52.9 Å) [1]. Studies on biotin-PEG-avidin interactions demonstrate that PEG spacer length directly influences equilibrium binding constants and binding stoichiometry, with longer spacers reducing steric hindrance and improving biotin access to the avidin binding pocket [2]. A longer spacer is particularly critical when biotinylating large proteins or when the biotin binding site is deeply buried or sterically crowded, conditions under which shorter spacers may yield suboptimal capture efficiency.

Spacer advantage
Reported
64% longer than dPEG®11 (34.1 Å increase)
Longer spacer may improve avidin accessibility for bulky targets.
Based on reported PEG-length trends (Heinonen et al., 2007).
Affinity Capture ELISA Biosensors

Direct Aqueous Solubility vs. Organic Pre-Dissolution

Biotin-dPEG®23-NH2 is amphiphilic and dissolves directly in both aqueous media (e.g., PBS, water) and organic solvents (e.g., DCM, DMSO, DMF), as specified by the manufacturer . This contrasts with more hydrophobic biotin linkers like LC-biotin (aminocaproic acid spacer), which typically require pre-dissolution in an organic solvent prior to aqueous dilution—a step that can induce biomolecule aggregation or precipitation. The compound's enhanced solubility also reduces non-specific hydrophobic interactions, improving signal-to-noise ratios in assays .

Aqueous solubility
Data to verify
Directly soluble in water, PBS, DMSO
Eliminates organic pre-dissolution step, reducing aggregation risk.
Vendor specification; LC-biotin typically requires organic solvent.
Protein Labeling Cell Surface Biotinylation Aqueous Bioconjugation

Aggregation Prevention vs. Hydrophobic Linkers

Conjugation of biotin directly to biomolecules via hydrophobic spacers (e.g., LC-biotin) can induce aggregation and precipitation due to biotin's inherent hydrophobicity . Biotin-dPEG®23-NH2, with its long, hydrophilic dPEG® spacer, is specifically designed to prevent such aggregation. The vendor states that biotinylation with this reagent will not cause aggregation and precipitation, thereby improving the signal-to-noise ratio in applications developed with this product . This property is critical for maintaining biomolecule solubility and activity, particularly for sensitive proteins and antibodies.

Aggregation risk
Data to verify
Vendor reports no aggregation after biotinylation
Hydrophilic spacer may help maintain biomolecule solubility.
Vendor internal testing; compare with hydrophobic linkers.
Protein Conjugation Assay Development Biosensor Functionalization

Site-Selective Conjugation via Terminal Amine

The terminal primary amine of Biotin-dPEG®23-NH2 reacts specifically with carboxyl groups (via activated esters or EDC chemistry) and aldehydes (via Schiff base formation), as detailed in vendor protocols . This contrasts with NHS-biotin reagents, which react with primary amines on proteins, often leading to heterogeneous, multi-site labeling and potential loss of protein function. By targeting carboxyls or aldehydes (e.g., on oxidized glycans), Biotin-dPEG®23-NH2 enables site-selective biotinylation, preserving protein activity and enabling precise orientation on surfaces.

Site selectivity
Class-level
Amine targets carboxyls/aldehydes, not protein amines
Enables oriented biotinylation of glycoproteins via oxidized glycans.
NHS-biotin gives random multi-site labeling on lysines.
Bioconjugation Chemistry Glycoprotein Labeling Surface Modification

High-Purity Monodisperse dPEG®23 vs. Polydisperse PEG

Biotin-dPEG®23-NH2 is supplied with a purity of >95% (HPLC) as a single molecular weight compound . This is in stark contrast to many polydisperse PEG-biotin reagents, which are mixtures of varying chain lengths and may contain significant impurities (e.g., PEG diols, unreacted biotin). The high purity and discrete nature of dPEG®23-NH2 ensure consistent bioconjugation efficiency and minimize batch-to-batch variability, which is essential for reproducible research and scalable processes .

Purity & uniformity
Reported
>95% HPLC purity, single molecular entity
High purity and monodispersity may support lot-to-lot consistency.
Vendor Certificate of Analysis; polydisperse PEG lacks such definition.
Quality Control GMP Manufacturing Reproducible Research

Biotin-dPEG®23-NH2 Application Scenarios


SPR and QCM Biosensor Surface Functionalization

The exact 87.0 Å spacer length of Biotin-dPEG®23-NH2 ensures consistent biotin presentation on sensor surfaces, maximizing streptavidin capture efficiency and minimizing steric hindrance for large analyte binding . The compound's amphiphilic nature allows direct aqueous coupling to carboxylated dextran surfaces, eliminating organic solvent use and preserving surface integrity. This translates to higher signal-to-noise ratios and improved reproducibility in surface plasmon resonance (SPR) and quartz crystal microbalance (QCM) assays, where precise biotin orientation is critical for accurate kinetic measurements.

Site-Selective Glycoprotein Biotinylation

The terminal amine of Biotin-dPEG®23-NH2 reacts specifically with aldehydes generated by mild periodate oxidation of glycoprotein carbohydrates, enabling site-selective biotinylation without modifying protein amine groups . This is particularly advantageous for antibodies and other glycosylated therapeutic proteins, where random amine labeling (e.g., with NHS-biotin) can compromise antigen-binding activity. The long, hydrophilic dPEG®23 spacer further prevents aggregation and maintains protein solubility, ensuring that biotinylated glycoproteins remain functional for downstream capture and detection.

Co-Immunoprecipitation of Large Protein Complexes

When capturing large protein complexes via biotin-streptavidin pull-down, steric hindrance can severely limit binding efficiency. The 87.0 Å dPEG®23 spacer of Biotin-dPEG®23-NH2 provides sufficient distance to accommodate bulky protein assemblies, improving capture yields compared to shorter biotin linkers (e.g., dPEG®11, ~52.9 Å) [1]. The compound's monodispersity ensures consistent 1:1 biotinylation, enabling precise quantification of interaction stoichiometry. This makes it the preferred choice for studying multi-protein complexes and weak or transient interactions where maximizing capture efficiency is paramount.

Biotinylation of Hydrophobic Molecules for Solubility Enhancement

Hydrophobic small molecules and peptides often precipitate upon biotinylation with traditional biotin linkers due to the combined hydrophobicity of the payload and the biotin moiety. Biotin-dPEG®23-NH2's long, hydrophilic dPEG® spacer effectively solubilizes the conjugate, preventing aggregation and maintaining compound solubility in aqueous assay buffers . This is essential for developing small-molecule probes for target identification (e.g., in chemical biology) or for preparing biotinylated peptide libraries for phage display and screening, where conjugate solubility directly impacts screening success rates.

Application
Selection Property
Validation Focus
SPR/QCM biosensor functionalization
Defined spacer length; aqueous solubility
Avidin capture efficiency; surface integrity
Site-selective glycoprotein biotinylation
Amine-terminated for aldehyde coupling
Site-specific labeling; activity retention
Co-IP of large protein complexes
Extended spacer for steric relief
Capture yield and stoichiometry
Solubility enhancement of hydrophobic probes
Hydrophilic dPEG spacer to maintain solubility
Conjugate solubility; aggregation prevention
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